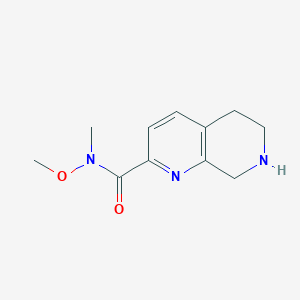

N-Methoxy-N-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxamide

Description

N-Methoxy-N-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxamide is a bicyclic heterocyclic compound featuring a 1,7-naphthyridine core fused with a saturated six-membered ring. The molecule is substituted at the carboxamide position with methoxy and methyl groups on the nitrogen atom.

Properties

Molecular Formula |

C11H15N3O2 |

|---|---|

Molecular Weight |

221.26 g/mol |

IUPAC Name |

N-methoxy-N-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxamide |

InChI |

InChI=1S/C11H15N3O2/c1-14(16-2)11(15)9-4-3-8-5-6-12-7-10(8)13-9/h3-4,12H,5-7H2,1-2H3 |

InChI Key |

SBFQTPSAVAWARA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=O)C1=NC2=C(CCNC2)C=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-N-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid with methoxyamine and methyl iodide in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane at a temperature of around 0-5°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-Methoxy-N-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound with applications in treating various diseases.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.

Mechanism of Action

The mechanism of action of N-Methoxy-N-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table highlights structural analogs of the target compound, emphasizing differences in substituents and core modifications:

Key Observations :

- Substituent Diversity : The target compound’s N-methoxy-N-methyl carboxamide group distinguishes it from analogs with simpler alkyl (e.g., 2-methyl ) or aryl (e.g., 4-bromophenyl ) substituents. This substitution likely enhances metabolic stability compared to esters (e.g., methyl ester in ) .

- Synthetic Flexibility : Suzuki reactions are widely used to modify the 1,7-naphthyridine core (e.g., introducing cyclopropyl or aryl groups ). The target compound’s synthesis may leverage similar protocols.

- Positional Isomerism : Compounds like 5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridin-3-amine () demonstrate the impact of nitrogen positioning (1,6 vs. 1,7), which alters electronic properties and binding interactions .

Reactivity and Functional Group Transformations

Physicochemical Properties

- Polarity: The N-methoxy-N-methyl group increases polarity compared to non-polar substituents (e.g., heptyl in compound 5k ), influencing pharmacokinetics.

Biological Activity

N-Methoxy-N-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxamide is a compound of interest in medicinal chemistry due to its unique naphthyridine structure and potential biological activities. This article provides an overview of its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 220.27 g/mol

- Structure : The compound features a tetrahydro moiety and a carboxamide functional group, contributing to its pharmacological properties.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication through interference with viral enzymes or host cell pathways.

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, potentially benefiting conditions such as neurodegenerative diseases.

- Anti-inflammatory Properties : Similar compounds have demonstrated the ability to reduce inflammation by modulating cytokine production and immune responses.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, studies involving related compounds indicate that they may interact with various receptors and enzymes:

- Receptor Binding : Interaction studies have shown binding affinities to glutamate receptors (mGluR), suggesting a role in modulating neurotransmitter systems .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to disease states.

Synthesis Methods

The synthesis of this compound typically involves multi-step chemical reactions. Key steps include:

- Formation of the Tetrahydronaphthyridine Core : Utilizing cyclization reactions with appropriate precursors.

- Carboxamide Functionalization : Introducing the carboxamide group through acylation methods.

Research Findings

Recent studies have explored the biological activity and pharmacokinetics of this compound. Notable findings include:

- In Vitro Studies : Cell-based assays have demonstrated significant cytoprotective effects against oxidative stress-induced damage.

- Animal Models : In vivo studies indicate potential efficacy in reducing inflammation and promoting neuronal survival in models of neurodegeneration.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antiviral, Neuroprotective |

| 5,6-Dihydro-1H-pyrrolo[3,4-b]quinolin-4(5H)-one | Structure | Strong neuroprotective effects |

| 3-Amino-5,6-dihydrobenzo[b]thiophene | Structure | Anti-inflammatory properties |

| 2-Methoxy-N-methylquinoline | Structure | Potent antibacterial activity |

Case Study 1: Neuroprotection in Animal Models

A recent study investigated the neuroprotective effects of this compound in a rat model of Parkinson's disease. Results indicated a significant reduction in neuronal loss and improved motor function compared to control groups.

Case Study 2: Antiviral Activity

In vitro assays demonstrated that this compound effectively reduced viral load in infected cell cultures by targeting viral replication mechanisms. Further research is warranted to explore its potential as an antiviral therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.